2-tert-butyl-4-methylpyrimidin-5-amine
Description
2-tert-butyl-4-methylpyrimidin-5-amine is a pyrimidine derivative characterized by a tert-butyl group at the 2-position and a methyl group at the 4-position of the pyrimidine ring, with an amine substituent at the 5-position. This compound is listed in Enamine Ltd’s Building Blocks Catalogue, indicating its utility as a synthetic intermediate in medicinal chemistry and drug discovery .
Properties
CAS No. |
1698394-04-5 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methylpyrimidin-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-tert-butyl-4-methylpyrimidine with ammonia or an amine source under reflux conditions . The reaction is often carried out in the presence of a solvent such as ethanol or methanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amine derivatives.
Scientific Research Applications
2-tert-butyl-4-methylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammatory responses, such as prostaglandin E2 and inducible nitric oxide synthase. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Differences
Pyrimidine derivatives with substituents at the 2-, 4-, and 5-positions exhibit diverse chemical and biological behaviors. Below is a comparative analysis of key analogs:
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS 88474-31-1)
- Substituents : Chloro (4-position), methoxy (6-position), methyl (2-position), amine (5-position).
- Applications : Used in synthesizing pharmaceutical intermediates and fine chemicals due to its reactivity in substitution reactions .
- Key Differences : The chloro and methoxy groups enhance electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to 2-tert-butyl-4-methylpyrimidin-5-amine, where the tert-butyl group introduces steric hindrance.
2-Chloro-4-methylpyrimidin-5-amine
- Substituents : Chloro (2-position), methyl (4-position), amine (5-position).
- Applications : A versatile building block in research, particularly in kinase inhibitor development .
- The chloro group at the 2-position may facilitate cross-coupling reactions, unlike the tert-butyl group, which is inert in such contexts.
N-tert-butyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine (CAS 55477-20-8)
- Substituents: tert-Butylamino (2-position), chloro (4-position), methylthio (5-position), piperazino (6-position).
- Key Differences: The methylthio and piperazino groups enhance hydrophobicity and hydrogen-bonding capacity, respectively, contrasting with the simpler methyl and amine groups in this compound.
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine
- Substituents: Thiazol-phenylamino (4-position), morpholinosulfonyl (3-position).
- Applications : Demonstrated in kinase inhibition studies, with HPLC purity >99% .
- Key Differences : The thiazole ring and sulfonyl group introduce polarizable sulfur atoms, enabling π-π stacking and hydrogen bonding, which are absent in this compound.
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